molecular formula C22H32O7 B3324351 Desoxidodidrovaltrate CAS No. 18296-46-3

Desoxidodidrovaltrate

Cat. No. B3324351
CAS RN: 18296-46-3
M. Wt: 408.5 g/mol
InChI Key: NCTAMOJSOIBQHX-RJSBPICXSA-N
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Description

Desoxidodidrovaltrate is an organic compound with the molecular formula C22H32O7 . Its molecular weight is 408.48500 .

Scientific Research Applications

1. Lipidomics and Tissue Analysis

Desoxidodidrovaltrate has implications in the field of lipidomics, particularly in the analysis of lipid species within tissues. MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry) techniques, including MALDI-MS/MS and MS imaging, have been employed to analyze lipids within human skin tissues. These techniques allow for the identification of lipid species and the assessment of alterations in lipid profiles linked to specific skin conditions (Hart et al., 2011).

2. Neurological Research

In neurological research, mass spectrometry imaging (MSI) methods such as MALDI and DESI (Desorption Electrospray Ionization) have been used to study lipidomic analysis in the murine brain. These technologies facilitate the understanding of the brain’s molecular makeup, including the detection and analysis of gangliosides and other lipid classes (Škrášková et al., 2016).

3. Environmental and Endocrine Research

Research has shown that environmental chemicals like Desoxidodidrovaltrate can mimic hormones, affecting cell differentiation and potentially leading to transgenerational effects. Studies have explored how these compounds work through epigenetic gene imprinting, contributing to our understanding of the impacts of environmental signals on health (McLachlan, 2016).

4. Pharmaceutical Development

In pharmaceutical research, techniques such as MALDI-MSI have been used for drug distribution studies. This includes analyzing the spatial distribution of drugs in tissues and understanding how different compounds, including Desoxidodidrovaltrate, interact within the body (Swales et al., 2014).

properties

IUPAC Name

[(1S)-6-acetyloxy-1-(3-methylbutanoyloxy)-7-methylidene-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O7/c1-12(2)7-19(24)26-10-16-11-27-22(29-20(25)8-13(3)4)21-14(5)18(9-17(16)21)28-15(6)23/h11-13,17-18,21-22H,5,7-10H2,1-4,6H3/t17?,18?,21?,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTAMOJSOIBQHX-RJSBPICXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCC1=COC(C2C1CC(C2=C)OC(=O)C)OC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)OCC1=CO[C@H](C2C1CC(C2=C)OC(=O)C)OC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80939662
Record name {6-(Acetyloxy)-1-[(3-methylbutanoyl)oxy]-7-methylidene-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-yl}methyl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desoxidodidrovaltrate

CAS RN

18296-46-3
Record name Desoxidodidrovaltrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018296463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {6-(Acetyloxy)-1-[(3-methylbutanoyl)oxy]-7-methylidene-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-yl}methyl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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